Cas no 139481-59-7 (Candesartan)
El Candesartán es un antagonista selectivo de los receptores de angiotensina II (ARA-II), utilizado principalmente en el tratamiento de la hipertensión arterial y la insuficiencia cardíaca. Su mecanismo de acción bloquea específicamente el receptor AT1, inhibiendo los efectos vasoconstrictores de la angiotensina II, lo que resulta en una reducción efectiva de la presión arterial. Presenta alta afinidad por el receptor y un efecto prolongado, permitiendo una dosificación única diaria. Además, su perfil metabólico es favorable, con mínima interacción con otros sistemas enzimáticos, lo que reduce el riesgo de efectos adversos. Su eficacia está respaldada por estudios clínicos en pacientes con diversas comorbilidades cardiovasculares.

Candesartan structure
Nombre del producto:Candesartan
Número CAS:139481-59-7
MF:C24H20N6O3
Megavatios:440.45400428772
MDL:MFCD00864463
CID:64600
PubChem ID:2541
Candesartan Propiedades químicas y físicas
Nombre e identificación
-
- 1-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid
- 2-Ethoxy-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]-3H-benzoimidazole-4-carboxylic acid
- Ethyl(2-ethoxy-1-benzimidazole)-7-carboxylate
- 1H-Benzimidazole-7-carboxylic acid
- 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- 2-Ethoxy-1-(p-(o-1H-tetrazol-5-ylphenyl)benzyl)-7-benzimidazolecarboxylic acid
- 2-ethoxy-1-({2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid
- Blopress
- Blopress (TN)
- C07468
- Candesartan (USAN)
- Candesartan [USAN:INN]
- CHEBI:3347
- CV 11974
- D00522
- Candesartan
- 2-Ethoxy 1-{[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}benzimidazole-7-carboxylic acid
- 1-{[2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl}-2-ethoxybenzimidazole-7-carboxylic acid(Candesartan Cilexetil Related Compound G)
- Ratacand
- 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
- S8Q36MD2XX
- C24H20N6O3
- J-007281
- NSC-755311
- MLS003915631
- EC 604-138-8
- candesartanum
- Tox21_112478_1
- L000156
- SCHEMBL3938
- CANDEMORE
- 2-ethoxy-1-[[2'-(2h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1h-benzimidazole-7-carboxylic acid
- 2-ethoxy-3-[[4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
- NSC755311
- Z1741968269
- DTXSID0022725
- 139481-59-7
- 2-Ethoxy-3-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)-3H-benzoimidazole-4-carboxylic Acid
- NSC-759858
- AB07470
- HTQMVQVXFRQIKW-UHFFFAOYSA-N
- CHEMBL1016
- SMR003500711
- 2-Ethoxy-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl] methyl]-3H-benzoimidazole-4-carboxylic acid
- 2-Ethoxy-3-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-benzoimidazole-4-carboxylic acid
- DB13919
- AM84369
- 2-ethoxy-1-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-1,3-benzodiazole-7-carboxylic acid
- Candesartan 100 microg/mL in Acetonitrile:Methanol
- NCGC00167474-02
- SR-05000001447-2
- HMS3715F13
- SR-05000001447
- MLS004774041
- 2-ethoxy-7-carboxy-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylbenzimidazole
- 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4-benzimidazolecarboxylic acid
- BDBM50240609
- NSC 759858
- BIDD:GT0350
- SR-05000001447-5
- 1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid
- CANDESARTAN [VANDF]
- AKOS015888154
- CANDESARTAN [WHO-DD]
- AKOS025117340
- [3H]candesartan
- CELEXETIL
- 2-ethoxy-1-{[2'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}-1H-1,3-benzodiazole-7-carboxylic acid
- 2-ethoxy-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid
- 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)biphenyl-4ethyl))-1H-benzimidazole-7-carboxylic acid
- CANDESARTAN [MI]
- 2-ethoxy-1-[[2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1h-benzimidazole-7-carboxylic acid
- 2-Ethoxy-3-[2''-(2H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-benzoimidazole-4-carboxylic acid
- 2-Ethoxy-3-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-benzimidazole-4-carboxylic acid
- NSC759858
- 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid
- CANDESARTAN [HSDB]
- HSDB 7520
- STR09609
- 2-Ethoxy-1-[[2'-(1 H-tetrazol-5-yl)biphenyl-4-yl]methyl]-benzimidazole-7-carboxylic acid
- AB01275447_02
- MFCD00864463
- BCP9000479
- C09CA06
- SY065768
- HY-B0205
- CCG-269122
- NCGC00167474-06
- HMS2089M22
- Candesartan- Bio-X
- FT-0602912
- 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid (Candesartan)
- CV-11974
- CAS-139481-59-7
- DTXCID202725
- 2-ethoxy-3-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-benzoimidazole-4-carboxylic acid
- CCG-213059
- Tox21_112478
- TCV-116 (prodrug)
- 2-ethoxy-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4ethyl]}-1H-benzimidazole-7-carboxylic acid
- 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- A808309
- 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid
- 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic Acid
- BCPP000302
- AB01275447_03
- UNII-S8Q36MD2XX
- NS00009281
- 2-Ethoxy-3-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-benzoimidazole-4-carboxylic acid(CV-11974)
- 2-ethoxy-1-{[2'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}-1H-1,3-benzodiazole-7-carboxylic acid
- SW199612-2
- Candesartan (USAN/INN)
- Q415970
- A807545
- EN300-6491073
- CANDESARTAN CILEXETIL IMPURITY G [EP IMPURITY]
- Candesartan [INN]
- 2-(ethyloxy)-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid
- GTPL6907
- NCGC00167474-01
- 1-[(2 inverted exclamation mark -(5-Tetrazolyl)-4-biphenylyl)methyl]-2-ethoxybenzimidazole-7-carboxylic Acid
- Pharmakon1600-01502288
- KS-5003
- 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-benzimidazole-7-carboxylic acid
- candesartan (Atacand)
- 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylicacid
- AB01275447-01
- CANDESARTAN [USAN]
- s1578
- BC164271
- NCGC00167474-04
- HMS3651C13
- SMR002203608
- GTPL587
- Candesartan [USAN:INN:BAN]
- SR-05000001447-1
- 2-Ethoxy-1-((2-(1H-tetrazole-5-yl)biphenyl-4-yl)methyl)-1H-benzamidazole-7-carboxylic acid.
- 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid
- BCP01137
- BRD-K84091759-001-07-1
- BRD-K84091759-001-08-9
-
- MDL: MFCD00864463
- Renchi: 1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29)
- Clave inchi: HTQMVQVXFRQIKW-UHFFFAOYSA-N
- Sonrisas: O(C([H])([H])C([H])([H])[H])C1=NC2=C([H])C([H])=C([H])C(C(=O)O[H])=C2N1C([H])([H])C1C([H])=C([H])C(C2=C([H])C([H])=C([H])C([H])=C2C2N=NN([H])N=2)=C([H])C=1[H]
Atributos calculados
- Calidad precisa: 440.16000
- Masa isotópica única: 440.159689
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 33
- Cuenta de enlace giratorio: 7
- Complejidad: 660
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 2
- Superficie del Polo topológico: 119
- Xlogp3: 4.1
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.41
- Punto de fusión: 183-185 ºC
- Punto de ebullición: 754.8°C at 760 mmHg
- Punto de inflamación: 410.3 °C
- índice de refracción: 1.746
- Coeficiente de distribución del agua: Soluble in ethyl acetate, methanol, water (<1 mg/ml at 25°C), DMSO (88 mg/ml at 25°C), and ethanol (1 mg/ml at 25°C).
- PSA: 118.81000
- Logp: 4.02860
Candesartan Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302+H312+H332-H315-H319-H335
- Declaración de advertencia: P261; P280; P305+P351+P338; P304+P340; P405; P501
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Código de categoría de peligro: R20/21/22: harmful by inhalation, skin contact and accidental swallowing. R36/37/38: irritating to eyes, respiratory tract and skin.
- Instrucciones de Seguridad: S26; S36
- Rtecs:DD6671000
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Términos de riesgo:R20/21/22
Candesartan Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Candesartan PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | KS-5003-1MG |
Candesartan |
139481-59-7 | >97% | 1mg |
£36.00 | 2025-02-08 | |
Ambeed | A148921-100g |
1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid |
139481-59-7 | 95% | 100g |
$573.00 | 2022-05-17 | |
abcr | AB283008-5 g |
2-Ethoxy-3-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-benzoimidazole-4-carboxylic acid, 97%; . |
139481-59-7 | 97% | 5 g |
€145.00 | 2023-07-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18198-10mg |
Candesartan |
139481-59-7 | 98% | 10mg |
¥588.00 | 2023-09-09 | |
eNovation Chemicals LLC | D401628-100g |
1-((2'-(1H-TETRAZOL-5-YL)-[1,1'-BIPHENYL]-4-YL)METHYL)-2-ETHOXY-1H-BENZO[D]IMIDAZOLE-7-CARBOXYLIC ACID |
139481-59-7 | 97% | 100g |
$280 | 2024-06-05 | |
abcr | AB283008-1 g |
2-Ethoxy-3-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-benzoimidazole-4-carboxylic acid, 97%; . |
139481-59-7 | 97% | 1 g |
€96.10 | 2023-07-20 | |
AstaTech | 45300-5/G |
CANDESARTAN |
139481-59-7 | 97% | 5g |
$59 | 2023-09-17 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1461-100 mg |
Candesartan |
139481-59-7 | 99.55% | 100MG |
¥2665.00 | 2022-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FF338-200mg |
Candesartan |
139481-59-7 | 95% | 200mg |
55.0CNY | 2021-08-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FF338-20g |
Candesartan |
139481-59-7 | 95% | 20g |
1018.0CNY | 2021-08-04 |
Candesartan Literatura relevante
-
Shan Qian,Man Zhang,Quanlong Chen,Yanying He,Wei Wang,Zhouyu Wang RSC Adv. 2016 6 7575
-
N. A. Alarfaj,S. A. Altamimi,M. F. El-Tohamy,A. M. Almahri New J. Chem. 2019 43 492
-
Valeria R. Martínez,María V. Aguirre,Juan S. Todaro,Evelina G. Ferrer,Patricia A. M. Williams New J. Chem. 2021 45 939
-
Kenji Matsuno,Hiroshi Yamazaki,Yoshinobu Isaka,Kazushige Takai,Yuka Unno,Naohisa Ogo,Yoshinobu Ishikawa,Satoshi Fujii,Osamu Takikawa,Akira Asai Med. Chem. Commun. 2012 3 475
-
Gajanand Sharma,Sarwar Beg,Kaushik Thanki,O. P. Katare,Sanyog Jain,Kanchan Kohli,Bhupinder Singh RSC Adv. 2015 5 71500
139481-59-7 (Candesartan) Productos relacionados
- 139481-58-6(Candesartan Ethyl Ester)
- 1346604-70-3(Candesartan-d)
- 1805189-12-1(5-(Chloromethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 2228521-33-1(tert-butyl N-methyl-N-{1-2-(morpholin-4-yl)phenyl-2-oxoethyl}carbamate)
- 2228536-10-3(2-1-(6-chloropyridin-3-yl)cyclopropylpropan-2-amine)
- 2649067-95-6(1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene)
- 2228597-95-1({1-2-(2,4,5-trifluorophenyl)ethylcyclopropyl}methanol)
- 13223-74-0(N-(5-methyl-1,2-oxazol-3-yl)acetamide)
- 2138393-81-2(3-(methylamino)-1lambda4-thietan-1-one)
- 246144-18-3(Ethanone, 1-(3-chlorophenyl)-, hydrazone)
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:139481-59-7)Candesartan

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe